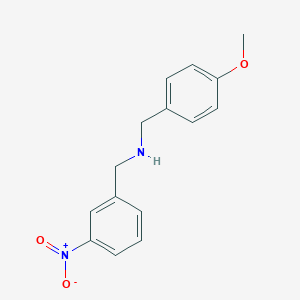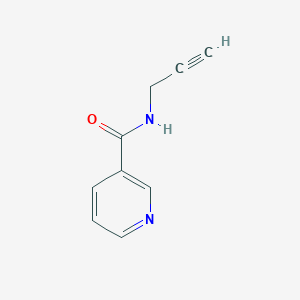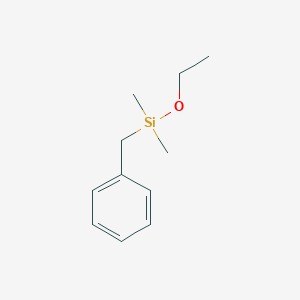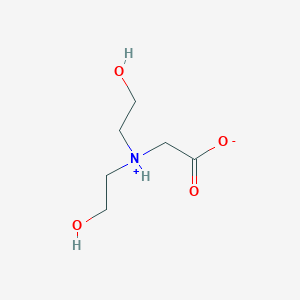
1,1-Dioxo-tetrahydro-thiopyran-4-one
Descripción general
Descripción
“1,1-Dioxo-tetrahydro-thiopyran-4-one” is an organic compound with the chemical formula C5H8O3S . It is a colorless liquid with a special odor of sulfur sulfone and sugar . It is mainly used as an intermediate in organic synthesis . It is commonly used in the synthesis of pesticides, pharmaceuticals, and dyes among other compounds .
Synthesis Analysis
The synthesis of “1,1-Dioxo-tetrahydro-thiopyran-4-one” is usually achieved by heating tetrahydrothiopyran and hydrogen peroxide together . This reaction generates the desired compound .
Molecular Structure Analysis
The molecular formula of “1,1-Dioxo-tetrahydro-thiopyran-4-one” is C5H8O3S . The InChI representation of the molecule is InChI=1/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 .
Physical And Chemical Properties Analysis
“1,1-Dioxo-tetrahydro-thiopyran-4-one” has a molar mass of 148.18 g/mol . It has a predicted density of 1.352±0.06 g/cm3 . The melting point is between 170.0 to 174.0 °C, and the boiling point is predicted to be 385.2±35.0 °C . The compound has a flash point of 265.66°C . It has a maximum wavelength (λmax) of 290nm (EtOH) (lit.) .
Aplicaciones Científicas De Investigación
Preparation of Stable Free Nitroxyl Radicals
Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals . These radicals are important in various fields of chemistry due to their unique chemical and physical properties.
Photosensitive Semiconductors and Electrochromic Materials
The compound is used in the synthesis of photosensitive semiconductors and electrochromic materials . These materials have wide applications in optoelectronic devices such as solar cells, light-emitting diodes, and electronic displays.
Synthetic Juvenile Hormones and Pheromones
Tetrahydro-4H-thiopyran-4-ones are used in the synthesis of synthetic juvenile hormones and pheromones . These synthetic hormones and pheromones are used in pest control and other agricultural applications.
Precursors to Natural Product Analogs
The compound is used as a precursor to natural product analogs . These analogs are often used in drug discovery and development.
Preparation of Meso 1,9-Diketones
Tetrahydro-4H-thiopyran-4-one has been used in the preparation of meso 1,9-diketones . These diketones are important intermediates in organic synthesis.
Condensation Reactions
The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters . These products have wide applications in pharmaceuticals and other chemical industries.
Crystal Structure Analysis
The crystal structure of 1,1-dioxo-tetrahydro-1λ6-thiopyran-3-one has been determined and analyzed in terms of the topology of intermolecular interactions . This analysis is important in understanding the properties and behavior of the compound.
Supramolecular Architecture
The supramolecular architecture of the crystal represents packing of strongly bonded flat layers formed mainly due to the S O⋯H–C hydrogen bonds . This information is crucial in the design and synthesis of new materials with desired properties.
Safety And Hazards
“1,1-Dioxo-tetrahydro-thiopyran-4-one” is classified as an irritant . It may cause sensitization by skin contact . Safety precautions include wearing suitable protective clothing and gloves . If swallowed or in contact with skin, medical help should be sought . It is also flammable, so it should be kept away from fire sources and high-temperature areas .
Propiedades
IUPAC Name |
1,1-dioxothian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMQGQAAHOGFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294266 | |
| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-tetrahydro-thiopyran-4-one | |
CAS RN |
17396-35-9 | |
| Record name | 1,1-Dioxothian-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017396359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17396-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiopyran-4-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dioxothian-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXW8WJT927 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

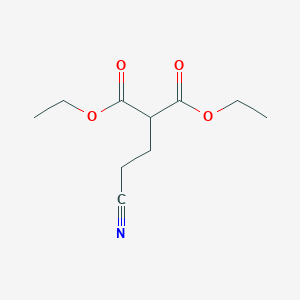
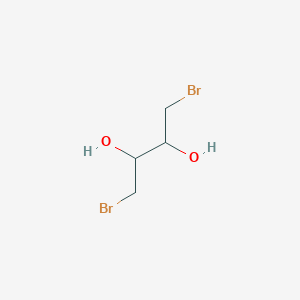

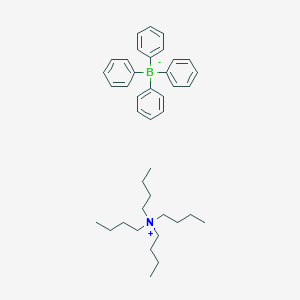
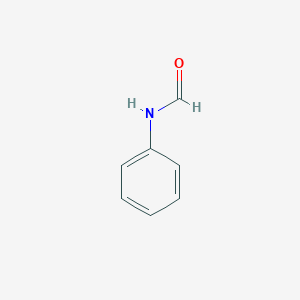

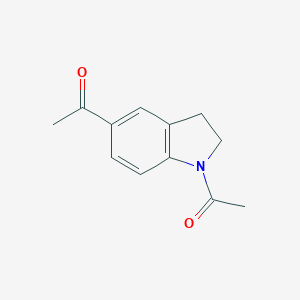
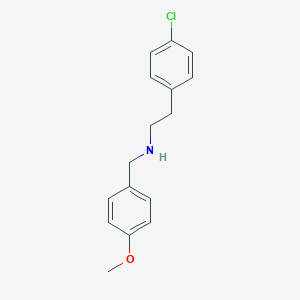
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

